Lincomycin hydrochloride

Catalog No.
S533201
CAS No.
859-18-7
M.F
C18H35ClN2O6S
M. Wt
443.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lincomycin hydrochloride

CAS Number

859-18-7

Product Name

Lincomycin hydrochloride

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C18H35ClN2O6S

Molecular Weight

443.0 g/mol

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13+,14+,15-,16-,18-;/m1./s1

InChI Key

POUMFISTNHIPTI-DKEHCADZSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Solubility

>66.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Epilincomycin, Hemihydrate Lincomycin Monohydrochloride, Lincocin, Lincolnensin, Lincomycin, Lincomycin A, Lincomycin Hydrochloride, Lincomycin Monohydrochloride, Lincomycin Monohydrochloride, (2S-cis)-Isomer, Lincomycin Monohydrochloride, (L-threo)-Isomer, Lincomycin Monohydrochloride, Hemihydrate, Lincomycin, (2S-cis)-Isomer, Lincomycin, (L-threo)-Isomer

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

Description

The exact mass of the compound Lincomycin hydrochloride is 442.1904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70731. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Lincosamides. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Mechanism of Action

Scientists use lincomycin hydrochloride to investigate its mechanism of action against bacteria. Lincosamides work by inhibiting protein synthesis in bacteria. Researchers can employ lincomycin-resistant mutants or compare its effects to other antibiotics to understand the specific steps it disrupts in this process [National Institutes of Health, [Pubmed lincomycin mechanism of action ON National Institutes of Health (.gov) pubmed.ncbi.nlm.nih.gov]]. This knowledge can inform the development of new antibiotics with improved efficacy.

Investigating Antibacterial Activity

Lincomycin hydrochloride serves as a tool to study its antibacterial activity against various pathogens. Researchers can test its effectiveness against different bacterial strains, including those resistant to other antibiotics. This helps assess its potential role in treating specific infections or understand the emergence of resistance mechanisms [Clindamycin and Lincomycin: Two Clinically Useful Lincosamides, Chemotherapy, National Institutes of Health (.gov) ].

Microbiome Research

Lincomycin hydrochloride can be used to manipulate the gut microbiome in research settings. By selectively targeting specific bacterial populations, scientists can investigate the role of the gut microbiome in various health conditions. This can involve studying the effect of lincomycin on host-microbe interactions or its impact on immune function [The role of the gut microbiome in nutrition and health with dairy foods as an example, Food Science & Nutrition ].

Lincomycin hydrochloride is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis, first isolated in Lincoln, Nebraska. The compound is chemically identified as methyl 6,8-dideoxy-6-(1-methyl-trans-4-propyl-L2-pyrolidinecarboxamido)-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride monohydrate, with a molecular formula of C18H34N2O6SHClH2OC_{18}H_{34}N_{2}O_{6}S\cdot HCl\cdot H_{2}O and a molecular weight of approximately 461.01 g/mol . Lincomycin hydrochloride appears as a white to almost white crystalline powder that is freely soluble in water and has a faint odor .

Lincomycin hydrochloride functions primarily by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. The binding involves interactions with the 23S ribosomal RNA, which is crucial for bacterial growth and reproduction. The mechanism of action includes a two-phase binding process: initially to the A-site, followed by a shift to the P-site over time, indicating a dynamic interaction with the ribosomal structure .

The synthesis of lincomycin typically involves fermentation processes using Streptomyces lincolnensis. During fermentation, the bacterium produces lincomycin as a secondary metabolite. The extraction and purification steps yield lincomycin hydrochloride, which can also be synthesized through semi-synthetic methods that modify its structure to enhance efficacy or reduce toxicity .

Lincomycin hydrochloride is primarily used in clinical settings for treating severe bacterial infections such as:

  • Skin and soft tissue infections
  • Bone and joint infections
  • Respiratory tract infections (in cases where penicillin is not suitable)

Due to its potency against certain resistant bacterial strains, it remains a valuable option in antibiotic therapy despite being largely superseded by clindamycin, its semisynthetic derivative .

Lincomycin can interact with various substances, leading to increased risk of adverse effects. Notably:

  • Ethanol may enhance neurotoxic effects associated with lincomycin.
  • Co-administration with other antibiotics can lead to reduced efficacy or increased risk of adverse gastrointestinal events like Clostridioides difficile-associated diarrhea .

Monitoring for interactions is crucial in patients receiving lincomycin therapy.

Lincomycin belongs to the lincosamide class of antibiotics, which includes several related compounds. Below are some similar compounds along with their unique characteristics:

CompoundStructure/ModificationUnique Characteristics
ClindamycinChlorine substitution at the 7-hydroxy groupMore effective against aerobic Gram-positive bacteria; broader spectrum than lincomycin.
PirlimycinSimilar core structure but different substituentsPrimarily used in veterinary medicine; effective against mastitis-causing bacteria in cows.
ErythromycinMacrolide structureBroad-spectrum antibiotic effective against many Gram-positive and some Gram-negative bacteria; different mechanism of action.

Lincomycin's uniqueness lies in its specific binding affinity for bacterial ribosomes and its effectiveness against anaerobic pathogens, making it particularly useful in certain clinical scenarios where other antibiotics may fail .

Thermal Behavior Analysis

Melting Point Determination and Phase Transitions

Lincomycin hydrochloride exhibits distinct thermal characteristics that vary significantly based on its hydration state. The compound exists in multiple crystalline forms, each displaying unique melting point profiles that reflect different degrees of hydration and molecular packing arrangements [1] [2] [3] [4].

The monohydrate form, which represents the most commonly encountered pharmaceutical preparation, demonstrates a melting point range of 156-158°C [3] [5] [4]. This form is characterized by white orthorhombic crystals that maintain structural integrity under ambient conditions but undergo controlled dehydration processes as temperature increases [2] [4]. The hemihydrate variant exhibits a lower melting point range of 145-147°C [1], indicating reduced thermal stability compared to the monohydrate form. In contrast, the anhydrous form of lincomycin hydrochloride shows the lowest melting point range at 135-140°C, with some sources reporting an additional melting point at 146-148°C for specific crystalline modifications [2].
Differential thermal analysis studies have revealed that lincomycin hydrochloride undergoes complex thermal transitions involving multiple phase changes [6] [7]. The compound exhibits a two-step thermal dehydration process that is analogous to the behavior observed in calcium sulfate dihydrate (CaSO₄·2H₂O) [6] [7]. This dehydration process involves the sequential loss of water molecules, with the first step occurring at lower temperatures corresponding to loosely bound water, followed by the elimination of more tightly coordinated water molecules at higher temperatures.

Thermogravimetric Decomposition Pathways

Thermogravimetric analysis of lincomycin hydrochloride reveals a characteristic decomposition pattern involving multiple mass loss events at distinct temperature intervals [8]. The thermal degradation process is initiated through the release of methyl mercaptan, a sulfur-containing volatile compound that serves as an early indicator of molecular breakdown [6] [7]. This initial degradation step occurs readily upon heating, suggesting that the thioether linkage within the lincomycin structure represents a thermally labile site.

The thermogravimetric profile demonstrates that lincomycin hydrochloride monohydrate undergoes initial mass loss corresponding to dehydration at temperatures between 100-150°C, followed by more extensive decomposition at elevated temperatures [8]. The degradation pathway involves the progressive breakdown of the complex molecular structure, with significant mass losses occurring at various temperature intervals that correspond to the elimination of specific functional groups and molecular fragments.

Under controlled thermal stress conditions, the compound exhibits first-order decomposition kinetics with temperature-dependent rate constants [9] [10]. The activation energy for thermal decomposition has been determined to be 17.4 kcal/mol when evaluated at pH 10 and temperatures ranging from 70°C to 100°C [10]. This relatively moderate activation energy indicates that thermal degradation can occur readily under elevated temperature conditions, particularly in alkaline environments.

Solubility Characteristics

pH-Dependent Solvation in Aqueous Systems

Lincomycin hydrochloride demonstrates excellent aqueous solubility characteristics that are strongly influenced by solution pH and ionic composition [9] [11] [12]. The compound exhibits high water solubility with reported values of 50-89 mg/mL at 25°C, producing clear, colorless to faintly yellow solutions [5] [11] [12] [13]. The pH of a 1% aqueous solution naturally equilibrates to approximately 4.8, indicating the acidic nature of the hydrochloride salt [2] [14].

The compound's solubility behavior is markedly pH-dependent, with optimal dissolution occurring under acidic to neutral conditions [9] [15] [16]. In aqueous systems, lincomycin hydrochloride maintains excellent stability and solubility across a pH range of 3.5-5.5 [16] [17]. The molecule exists as a zwitterionic species in aqueous solution, with the tertiary amino group having a pKa of 7.6 [2] [9]. This ionization behavior significantly influences both solubility and stability characteristics.
Under physiological pH conditions, the compound demonstrates favorable solvation properties that support its therapeutic applications [9] [18]. The stability studies conducted in various intravenous solutions, including sodium lactate (Hartmann's solution), 0.9% sodium chloride, 5% glucose, and 10% glucose solutions, revealed that lincomycin hydrochloride maintains chemical integrity with less than 5% degradation over a 31-day period at 25°C [9] [18]. The pH profile studies indicate maximum stability occurs near pH 4.0, with calculated shelf life of 4.59 days at 80°C under these conditions [9] [18].

Partition Coefficients in Organic Solvent Mixtures

The lipophilicity characteristics of lincomycin hydrochloride have been extensively characterized through partition coefficient determinations in various solvent systems [19] [20] [21]. The octanol-water partition coefficient represents a critical parameter for understanding the compound's distribution behavior and membrane permeability properties.

Multiple determinations of the log P (octanol/water) value have yielded varying results depending on the experimental conditions and calculation methods employed [19] [20] [22]. The Japanese Environmental Agency reports a calculated log P value of 0.20 at 25°C [19], while experimental determinations using standardized conditions at pH 7 and 20°C have yielded log P values of 0.406 [20]. Alternative computational approaches using Chemaxon methodology have produced log P values of -0.32 [22], indicating the inherent variability in partition coefficient determinations for complex molecular structures.

The partition coefficient (P) expressed as a numerical value rather than logarithmic form has been reported as 2.55 × 10³ under controlled conditions of pH 7 and 20°C [20]. This relatively low partition coefficient indicates that lincomycin hydrochloride exhibits predominantly hydrophilic characteristics, which is consistent with its excellent aqueous solubility and limited solubility in non-polar organic solvents [23] [24].

Solubility studies in organic solvents reveal that lincomycin hydrochloride is freely soluble in methanol and ethanol, while demonstrating limited solubility in less polar organic solvents [2] [25] [24]. The compound shows particular solubility in dimethyl sulfoxide (DMSO), with reported values of 89 mg/mL, equivalent to 200.9 mM concentration [12] [26]. In contrast, the compound demonstrates practical insolubility in hydrocarbon solvents and other non-polar organic media [2] [24].

Hydrolytic Stability and Degradation Kinetics

Lincomycin hydrochloride exhibits complex hydrolytic stability behavior that is strongly dependent on pH, temperature, and environmental conditions [9] [27] [10]. The compound demonstrates first-order degradation kinetics under various stress conditions, with rate constants and activation energies that vary significantly based on the specific hydrolytic environment [9] [10] [28].

Under acidic conditions, lincomycin hydrochloride shows relatively good stability compared to alkaline environments [9] [28]. In 0.1 N hydrochloric acid at 70°C, the compound exhibits a half-life of 39 hours, with degradation proceeding through controlled hydrolytic mechanisms [28]. The acid stability has been confirmed through optical rotation measurements that demonstrate direct correlation with microbiological assays, indicating that the therapeutic activity remains largely preserved during controlled acid exposure [28].

Alkaline hydrolysis represents the most significant degradation pathway for lincomycin hydrochloride [9] [10] [29]. Under basic conditions (0.1 N sodium hydroxide at 60°C), extensive degradation occurs with only 8% of the original compound remaining after 7 days of exposure [9]. The alkaline degradation follows first-order kinetics with significantly higher rate constants compared to acid hydrolysis [10] [29]. In 1 M sodium hydroxide at 100°C, the degradation rate constant has been determined as 0.0136 min⁻¹, corresponding to a half-life of 51 minutes and a t₉₀ value of 7.7 minutes [10].

The degradation products formed during hydrolytic breakdown have been characterized through advanced analytical techniques including liquid chromatography-mass spectrometry [27]. The primary degradation pathways involve breakage of the amide bond connecting the pyrrolidine and sugar moieties, along with demethylation and thiomethyl group elimination [27]. Major degradation products include lincomycin sulfoxide, N-desmethyl-lincomycin, N-desmethyl-lincomycin sulfoxide, and lincomycin-3-5'-adenylate, with relative proportions varying based on the specific hydrolytic conditions [30].

Oxidative degradation represents another significant pathway for lincomycin hydrochloride breakdown [9]. Exposure to 3% hydrogen peroxide results in rapid and complete degradation within 60 minutes, with no detectable parent compound remaining at the original retention time [9]. This susceptibility to oxidative conditions necessitates careful consideration of storage and handling protocols to maintain product integrity.

The temperature dependence of hydrolytic degradation has been characterized through Arrhenius plot analysis, revealing an activation energy of 17.4 kcal/mol for the thermal decomposition process at pH 10 [10]. This moderate activation energy indicates that elevated temperatures can significantly accelerate degradation rates, particularly under alkaline conditions. The temperature-dependent rate constants demonstrate exponential increases with rising temperature, following classical Arrhenius behavior for chemical degradation processes [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Amorphous solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

442.1904357 g/mol

Monoisotopic Mass

442.1904357 g/mol

Heavy Atom Count

28

Decomposition

When heated to decomposition it emits very toxic fumes of /oxides of sulfur and oxides of nitrogen/.

Appearance

Solid powder

Melting Point

187-190

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GCW8Y9936L

Related CAS

154-21-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (60.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (41.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (38.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Lincomycin is indicated for the treatment of serious bacterial infections by susceptible strains of streptococci, pneumococci, and staphylococci in patients who are allergic to penicillins or for situations in which a penicillin is deemed inappropriate. As with all antibacterial agents, lincomycin should only be used to treat infections proven or strongly suspected to be caused by susceptible bacteria.

Therapeutic Uses

Anti-Bacterial Agents
Lincomycin is used in the treatment of serious infections caused by susceptible staphylococci, Streptococcus pneumoniae, and other streptococci. /Included in US product labeling/
MEDICATION (VET): Used im in swine for arthritis and pneumonia, particularly that caused by mycoplasma spp.
MEDICATION (VET): To help increase weight gains and feed efficiency in floor raised broilers.
For more Therapeutic Uses (Complete) data for LINCOMYCIN (9 total), please visit the HSDB record page.

Pharmacology

Lincomycin Hydrochloride Anhydrous is the anhydrous hydrochloride salt form of lincomycin, a lincosamide antibiotic originally identified in actinomycete Streptomyces lincolnensis with activity against gram-positive cocci and anaerobic bacteria.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Mechanism of Action

Lincomycin contains the unusual amino acid moiety propyl hygric acid linked to the sugar moiety α-methylthiolincosamine (α-MTL) that, like other lincosamides, functions as a structural analogue of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit. Detailed investigations into the mechanism of the related lincosamide [clindamycin] suggested a two-phase binding, instantaneously to the A-site with a shift in equilibrium towards the P-site over several seconds. This shift appears to be due to rotation of the propyl hygric acid moiety, while the α-MTL remains relatively stationary. Recent crystal structures of lincomycin in complex with the 50S ribosomal subunit of _Staphylococcus aureus_ show that the α-MTL moiety forms hydrogen bonds with C2611, A2058, G2505, A2059, and G2503 of the 23S rRNA while the propyl hygric acid moiety interacts only through van der Waals contacts, suggesting it may be free to rotate similar to [clindamycin]. This mechanism is supported by the observation that the most common resistance mechanism, which also affects macrolides and streptogramin B (MSLB resistance) involves methylation of A2058; other resistance mechanisms similarly target residues such as A2058, A2059, and C2611.
Lincomycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Lincomycin appears to inhibit protein synthesis in susceptible organisms by binding to 50S ribosomal subunits; the primary effect is inhibition of peptide bond formation. The site of action appears to be the same as that of clindamycin, erythromycin, and chloramphenicol.
/The authors/ ... investigated the inhibition of peptide bond formation by the antibiotic lincomycin, at 150 mM NH4Cl. /The authors/ ... used an in vitro system in which a ribosomal ternary complex, the acetyl[3H] phenylalanine-tRNA-70 S ribosome-poly(U) complex (complex C), reacts with puromycin, forming peptide bonds. Complex C can be considered an analog of the elongating ribosomal complex and puromycin an analog of aminoacyl-tRNA. In a previous study /the authors/ ... reported on the kinetics of inhibition by lincomycin at 100 mM NH4Cl. In the present investigation, /the authors/ ... find that an increase of the ammonium ion concentration to 150 mM causes profound changes in the kinetic behavior of the system, which can be summarized as follows. First, the association rate for complex C and lincomycin is increased. At a lincomycin concentration of 10 uM the apparent equilibration rate constant is 4.3 min-1 at 100 mM NH4Cl, whereas it becomes 6.7 min-1 at 150 mM. Second, at 150 mM NH4Cl, with increasing concentrations of lincomycin, there is a transition from competitive to mixed-noncompetitive inhibition. The prevailing notion is that lincomycin acts at the ribosomal A-site, a mechanism that agrees only with competitive kinetics (mutually exclusive binding between puromycin and lincomycin). At the molecular level, the change in the kinetics of inhibition that we observe may mean that the mutually exclusive binding between aminoacyl-tRNA and lincomycin is converted to simultaneous binding, as a result of conformational changes occurring in the elongating ribosomal complex.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

859-18-7
7179-49-9

Absorption Distribution and Excretion

A 600 mg dose of lincomycin administered over two hours intravenously results in an average Cmax of 15.9 μg/mL while the same dose given by intramuscular injection produces an average Cmax of 11.6 μg/mL after 60 minutes. Lincomycin administered intramuscularly to healthy adult male volunteers in doses between 600 and 1500 mg had an AUC0-∞ between 92.22 and 159.91 μg\*h/mL. A similar study using intravenous infusion of 600-2400 mg lincomycin found AUC0-∞ values between 72.5 and 212.8 μg\*h/mL. Overall, the AUC increases disproportionally to dose.
Following a 600 mg dose of lincomycin given either intramuscularly or intravenously, the urinary excretion ranges from 1.8-30.3% of the administered dose. Bile is also thought to be an important route of elimination. Dose adjustments are required in patients with either renal or hepatic impairment.
Lincomycin administered intravenously to healthy adult males had a steady-state volume of distribution of 63.8 ± 23.8, 78.8 ± 17.0, and 105.1 ± 43.1 L for 600, 1200, and 2400 mg doses, respectively.
Lincomycin administered intravenously to healthy adult males had a clearance of 9.9 ± 2.5, 10.0 ± 2.0, and 11.8 ± 2.4 L/h for 600, 1200, and 2400 mg doses, respectively.
Lincomycin is rapidly but only partially (20 to 35%) absorbed from gi tract ... Peak plasma concn avg 2 to 5 ug/mL after oral dose of 500 mg; values maintained ... for most gram-pos microorganisms for 6 to 8 hr, and detectable antibacterial activity persists for 12 hr or more. Im injection results in max plasma concn within 30 min.
Urinary excretion ... is limited and quite variable; about 5% of oral dose and 15% of parenteral dose appear in urine. The bile is important route of excretion of ... antibiotic. Drug appears in active form in feces after oral and parenteral admin, suggesting excretion in bile, through intestinal wall or both.
Lincomycin is distributed in both extracellular and intracellular fluids and is detectable in most human tissues. Reaches insignificant concn in cerebrospinal fluid in persons with normal meninges, and attains concn that are approx 40% of those in plasma in cases of meningitis.
Lincomycin is distributed into milk; concentrations of 0.5-2.4 ug/mL have been reported in human milk.
For more Absorption, Distribution and Excretion (Complete) data for LINCOMYCIN (12 total), please visit the HSDB record page.

Metabolism Metabolites

Lincomycin metabolism is poorly defined, though the primary product recovered following administration in humans is unchanged lincomycin.
Lincomycin is partially metabolized in the liver and both drug and metabolites are excreted in urine, bile, and feces.

Associated Chemicals

Lincomycin hydrochloride anhydrous; 859-18-7
Lincomycin hydrochloride monohydrate; 7179-49-9

Wikipedia

Lincomycin
Holothurin

Drug Warnings

Nonspecific colitis and diarrhea, as well as potentially fatal Clostridium difficile-associated diarrhea and colitis (CDAD; also known as antibiotic-associated diarrhea and colitis or pseudomembranous colitis), have occurred in patients receiving lincomycin. Treatment with anti-infectives alters normal colon flora and may permit overgrowth of C. difficile. CDAD has been reported with nearly all anti-infectives, including lincomycin, and may range in severity from mild diarrhea to fatal colitis. C. difficile produces toxins A and B, which contribute to the development of CDAD; hypertoxin-producing strains of C. difficile are associated with increased morbidity and mortality since these infections may be refractory to anti-infectives and colectomy may be required.
Overgrowth of yeasts may occur in intestinal tract.
... Other reactions recorded after oral therapy are glossitis, stomatitis, nausea, vomiting, pruritus ani, various skin rashes, urticaria, generalized pruritus, and vaginitis. Parenteral admin ... followed rarely by neutropenia, leukopenia, and thrombopenia ... which disappear when therapy is stopped.
... Other rare untoward effects ... /include/ angioedema, serum sickness, anaphylaxis, photosensitivity, and cardiopulmonary arrest (after rapid intravenous infusion).
For more Drug Warnings (Complete) data for LINCOMYCIN (20 total), please visit the HSDB record page.

Biological Half Life

Lincomycin has a biological half-life of 5.4 ± 1.0 hours following intramuscular or intravenous administration, which is prolonged in patients with impaired hepatic or renal function.
The plasma half-life of lincomycin is 4-6.4 hours in patients with normal renal function. The plasma half-life is increased in proportion to the degree of impairment in patients with reduced renal or hepatic function.100 Plasma half-lives as high as 3 times normal have been reported in patients with severe renal impairment. The half-life may be 2 times normal in patients with hepatic impairment.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Lincomycin was produced originally by the actinomycete Streptomyces lincolnensis var. lincolnensis, NRRL 2936. Subsequently, it has been produced by a variety of Streptomyces strains and by strain 1146 of Actinomyces roseolus. Extraction by standard procedures using Sarcina lutea as the assay organism on agar trays leads to a crystalline hydrochloride having molecular formula C18-H34-N2-O6-S.HCl.1/2 H2O. A second, more dense form exists as the monohydrate, and this latter form of lincomycin hydrochloride is the Upjohn trademarked Lincocin available commercially.
... Produced by streptomyces lincolnensis var lincolnensis.
Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

Analytic Laboratory Methods

Analyte: Lincomycin; matrix: tissue; procedure: high performance liquid chromatography; limit of detection: 7 ng/mL (muscle), 12 ng/g (skin)
Analyte: Lincomycin; matrix: tissue; procedure: high performance liquid chromatography with ultraviolet detection at 214 nm
Analyte: Lincomycin; matrix: solutions; procedure: high performance liquid chromatography with ultraviolet detection at 214 nm
Analyte: Lincomycin; matrix: solutions; procedure: high pressure liquid chromatography with ultraviolet detection at 214 nm
For more Analytic Laboratory Methods (Complete) data for LINCOMYCIN (11 total), please visit the HSDB record page.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a cold place.
Lincomycin hydrochloride injection should be stored at 20-25 °C; freezing should be avoided.

Interactions

Lincomycin has been shown to have neuromuscular blocking properties that may enhance the neuromuscular blocking action of other agents (e.g., ether, tubocurarine, pancuronium). Lincomycin should be used with caution in patients receiving such agents.
When administered concomitantly, kaolin reduces the GI absorption of lincomycin by as much as 90%, resulting in decreased plasma concentrations of the antibiotic. If administration of both drugs is necessary, patients should receive kaolin at least 2 hours before lincomycin.
Because of reported in vitro antagonism between lincomycin and erythromycin, the drugs should not be used concomitantly.
Antiperistaltic agents, such as opiates, difenoxin, diphenoxylate, or loperamide, may prolong or worsen pseudomembranous colitis by delaying toxin elimination.

Stability Shelf Life

Stable in light and air. /Lincomycin HCl, USP/

Dates

Last modified: 08-15-2023
1: Chen CE, Zhang H, Ying GG, Zhou LJ, Jones KC. Passive sampling: A cost-effective method for understanding antibiotic fate, behaviour and impact. Environ Int. 2015 Dec;85:284-91. doi: 10.1016/j.envint.2015.10.001. Epub 2015 Oct 30. PubMed PMID: 26451705.

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